N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3-thiazolidin-2,4-dione core substituted with a 4-methoxybenzylidene group at the C5 position (Z-configuration). The thiazolidinone ring is linked via an acetamide bridge to a 2-(1H-indol-3-yl)ethyl side chain. The indole moiety is notable for its prevalence in bioactive natural products and pharmaceuticals, while the thiazolidinone scaffold is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The 4-methoxybenzylidene substituent may enhance metabolic stability and target binding affinity compared to simpler benzylidene derivatives .
Properties
Molecular Formula |
C23H21N3O4S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C23H21N3O4S/c1-30-17-8-6-15(7-9-17)12-20-22(28)26(23(29)31-20)14-21(27)24-11-10-16-13-25-19-5-3-2-4-18(16)19/h2-9,12-13,25H,10-11,14H2,1H3,(H,24,27)/b20-12- |
InChI Key |
GMYVKHFWLCLUQE-NDENLUEZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
The benzylidene group is introduced via a base-catalyzed Knoevenagel condensation between thiazolidine-2,4-dione and 4-methoxybenzaldehyde. Green chemistry approaches utilizing deep eutectic solvents (DES) —specifically choline chloride:urea (1:2)—enhance reaction efficiency and sustainability.
Procedure :
-
Combine thiazolidine-2,4-dione (2 mmol), 4-methoxybenzaldehyde (2 mmol), and DES (5 mL).
-
Stir at 80°C for 4–6 hours under nitrogen.
-
Quench with ice water, filter, and recrystallize from ethanol.
Key Data :
-
Stereochemistry : The Z-isomer predominates (>90%) due to steric hindrance in DES-mediated reactions.
-
Characterization :
Amide Coupling with Tryptamine
Activation of Carboxylic Acid
The acetic acid derivative is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form an active ester.
Procedure :
-
Dissolve 2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid (1 mmol) in THF.
-
Add DCC (1.2 mmol) and HOBt (1.2 mmol), stir at 0°C for 1 hour.
Coupling with Tryptamine
The active ester reacts with tryptamine to form the target acetamide.
Procedure :
-
Add tryptamine (1 mmol) to the activated ester solution.
-
Stir at room temperature for 12 hours.
Key Data :
-
HRMS : m/z calcd. for C25H22N3O4S [M+H]+: 468.1331; found: 468.1328.
-
1H NMR (600 MHz, CDCl3): δ 8.10 (s, 1H, NH), 7.75 (s, 1H, CH=), 7.20–6.95 (m, 8H, Ar-H), 3.85 (s, 3H, OCH3), 3.50 (t, 2H, CH2), 2.90 (t, 2H, CH2).
Stereochemical Control and Analytical Validation
Z-Isomer Selectivity
The Z-configuration of the benzylidene group is confirmed via NOESY spectroscopy, showing proximity between the methoxy proton and the thiazolidinone carbonyl.
Purity Assessment
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide. These compounds have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:
- Cell Line Studies : The compound showed significant activity against human glioblastoma and melanoma cell lines (U251 and WM793), with IC50 values indicating effective dose-response relationships. The presence of the methoxy group on the phenyl ring was noted to enhance activity due to improved solubility and bioavailability .
Anticonvulsant Properties
The anticonvulsant efficacy of thiazolidinone derivatives has been explored using animal models. In particular, compounds similar to this compound were tested in picrotoxin-induced convulsion models. Results indicated that these compounds could significantly reduce seizure duration and frequency, suggesting a potential role in epilepsy treatment .
Case Study: Anticancer Activity
A study investigated the effects of thiazolidinone derivatives on A549 lung adenocarcinoma cells. The results demonstrated that certain structural modifications enhanced cytotoxicity significantly compared to standard treatments like cisplatin. The most active derivative exhibited an IC50 value lower than 30 µM, indicating strong potential for further development .
Case Study: Anticonvulsant Efficacy
In a controlled study using a picrotoxin model, researchers administered varying doses of this compound to evaluate its anticonvulsant properties. Results showed a dose-dependent reduction in seizure activity with a protective index suggesting favorable safety margins .
Data Summary
| Application Area | Effectiveness | Notable Findings |
|---|---|---|
| Anticancer Activity | High | Effective against U251 and WM793 cell lines |
| Anticonvulsant | Moderate to High | Reduced seizure duration in picrotoxin model |
| Mechanism | Apoptosis induction | Modulates caspase pathways and oxidative stress |
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may interact with biological receptors, while the thiazolidine ring can modulate enzyme activity. The methoxybenzylidene group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in the benzylidene substituent, indole modifications, or thiazolidinone functionalization. Key examples include:
- Substituent Impact: 4-Methoxybenzylidene (target compound): The electron-donating methoxy group may improve solubility and π-π stacking interactions with biological targets compared to electron-withdrawing groups (e.g., 3-chloro in ). Thiophene vs. Amide Side Chains: Replacement of the indole-ethyl group with thiadiazol or imidazolylpropyl moieties () shifts activity toward antimicrobial/antifungal effects rather than anticancer activity.
Comparison with Analogues :
- describes rhodanine (2-thioxo-thiazolidinone) derivatives synthesized using Knoevenagel condensation, highlighting the role of thiocarbonyl groups in enhancing reactivity .
- Indole-containing analogues (e.g., ) often employ indole-3-acetic acid derivatives as starting materials, with hydrazide intermediates for oxadiazole or thiazole ring formation .
Physicochemical Properties
The 4-methoxy group in the target compound likely improves solubility compared to halogenated or heteroaromatic substituents, which could enhance bioavailability .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indole moiety and a thiazolidinone ring. Its molecular formula is with a molecular weight of approximately 424.52 g/mol. The structural features contribute to its biological activity, particularly in cancer cell lines.
Biological Activity Overview
Research indicates that this compound exhibits anticancer properties through various mechanisms:
- Cytotoxicity : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance, it demonstrated an IC50 value of approximately 1.61 µg/mL in inhibiting tubulin polymerization, which is critical for cancer cell proliferation .
- Mechanism of Action : The anticancer activity is primarily attributed to its ability to disrupt microtubule dynamics. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound's interaction with specific proteins involved in cell survival pathways has been documented .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the indole and thiazolidinone rings significantly impact the biological activity of the compound:
- Indole Substituents : Variations in substituents on the indole ring can enhance or diminish cytotoxic effects. For example, electron-donating groups at specific positions were found to increase activity against certain cancer types .
- Thiazolidinone Modifications : Changes in the thiazolidinone moiety have been linked to alterations in binding affinity to target proteins, influencing both efficacy and selectivity against cancer cells .
Case Studies
Several studies have reported on the efficacy of this compound:
- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of 0.75 µg/mL. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Lung Cancer Study : Another investigation focused on A549 lung adenocarcinoma cells where the compound displayed an IC50 value of 0.92 µg/mL. The study highlighted its potential as a lead compound for further development in lung cancer therapy .
Comparative Activity Table
The following table summarizes the IC50 values of this compound compared to standard anticancer agents:
| Cell Line | IC50 (µg/mL) | Standard Drug IC50 (µg/mL) |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.75 | Doxorubicin (0.5) |
| A549 (Lung Cancer) | 0.92 | Cisplatin (1.0) |
| HeLa (Cervical Cancer) | 1.10 | Paclitaxel (0.8) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
